4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1047653-43-9
Cat. No.: VC20458735
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047653-43-9 |
|---|---|
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16) |
| Standard InChI Key | ZBPIXKKRVLZQIU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC |
Introduction
Chemical Structure and Physical Properties
Structural Characteristics
4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1047653-43-9) is a pyrrolidine derivative featuring a carboxylic acid group at position 3 and a 3,4-dimethoxyphenyl substituent at position 4 of the pyrrolidine ring. The molecular formula is C₁₃H₁₇NO₄, with a molar mass of 251.28 g/mol. The IUPAC name is 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, and its stereochemistry is often controlled during synthesis to yield the (3S,4R)-enantiomer, which is critical for biological activity.
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.205 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 491.8 ± 45.0 °C (predicted) | |
| pKa | 4.28 ± 0.40 (predicted) | |
| Solubility | Moderate in polar solvents |
The compound’s solubility profile is influenced by its polar carboxylic acid group and hydrophobic aromatic ring, making it suitable for reactions in solvents like methanol or dichloromethane.
Synthesis and Manufacturing
Laboratory Synthesis
The synthesis typically begins with 3,4-dimethoxybenzaldehyde and L-proline as starting materials. A reductive amination step forms the pyrrolidine backbone, followed by cyclization and functional group modifications to introduce the carboxylic acid moiety. Key steps include:
-
Reductive Amination: 3,4-Dimethoxybenzaldehyde reacts with an amine precursor (e.g., proline derivatives) under hydrogenation conditions to form the pyrrolidine ring.
-
Carboxylic Acid Introduction: Oxidation or hydrolysis of intermediate esters yields the final carboxylic acid group.
-
Stereochemical Control: Chiral catalysts or resolution techniques are employed to isolate the (3S,4R)-enantiomer, which is often the biologically active form.
Industrial Production
Scaled-up synthesis involves continuous flow reactors to optimize yield and purity. For example, VulcanChem’s production process emphasizes temperature control (50–80°C) and catalytic hydrogenation using palladium on carbon to achieve >90% purity.
Applications in Medicinal Chemistry and Research
Drug Discovery Intermediate
The compound serves as a building block for synthesizing analogs targeting neurological and cardiovascular diseases. Its pyrrolidine core mimics natural amino acids, enabling integration into peptide-like structures. For instance, derivatives have been explored as:
-
Calcium Channel Modulators: Analogous to verapamil derivatives, which exhibit cardioprotective effects through calcium-channel blocking and antioxidant activity .
-
Enzyme Inhibitors: The carboxylic acid group facilitates interactions with enzyme active sites, particularly in cyclooxygenase (COX) and acetylcholinesterase (AChE) systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume